molecular formula C18H15IN2O3S B4140351 2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide

2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide

Cat. No. B4140351
M. Wt: 466.3 g/mol
InChI Key: SJAOFRWDFDZPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide, also known as IPH or Naphyrone, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It has gained significant attention in recent years due to its potential use as a recreational drug. However,

Scientific Research Applications

2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action has been linked to the drug's stimulant effects and potential for abuse.
Biochemical and Physiological Effects:
2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been shown to increase locomotor activity and produce hyperthermia in animal studies. It has also been shown to produce rewarding effects in rodents, indicating its potential for abuse. In addition, 2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been shown to induce oxidative stress and damage to cells in the brain, which may contribute to its toxicity.

Advantages and Limitations for Lab Experiments

2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has a well-defined mechanism of action, making it a useful tool for studying the effects of dopamine and norepinephrine reuptake inhibitors on the brain. However, 2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide also has several limitations. It is a relatively new compound, and its long-term effects on the brain and body are not well understood. In addition, its potential for abuse and toxicity may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. Its dopamine and norepinephrine reuptake inhibiting effects may make it a useful alternative to traditional stimulant medications. Another area of interest is its potential for abuse and toxicity. Further research is needed to fully understand the risks associated with 2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide use and to develop strategies for minimizing harm. Finally, there is a need for continued research on the biochemical and physiological effects of 2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide, particularly its long-term effects on the brain and body.

properties

IUPAC Name

2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O3S/c19-12-6-8-14(9-7-12)21-17(23)10-15(18(21)24)25-11-16(22)20-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAOFRWDFDZPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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